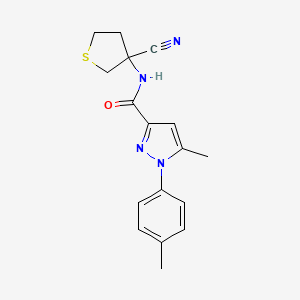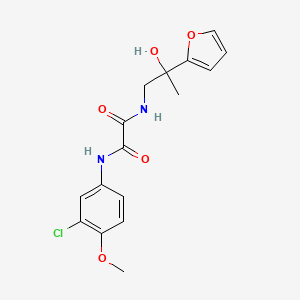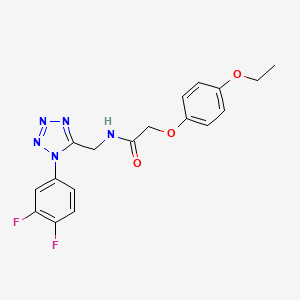
3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrazole derivatives, including those similar to 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, have been widely studied for their synthesis and applications. For example, Grotjahn et al. (2002) present syntheses of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. These compounds serve as precursors for further functionalization, highlighting their versatility in organic synthesis and potential applications in material science and coordination chemistry (Grotjahn et al., 2002).
Corrosion Inhibition
Several studies have explored the use of pyrazole derivatives as corrosion inhibitors for metals. Bouklah et al. (2005) investigated the influence of pyridine–pyrazole compounds on the corrosion inhibition of steel in hydrochloric acid solutions, demonstrating that certain pyrazole compounds could significantly reduce corrosion rates, making them suitable for applications in industrial maintenance and preservation of metal structures (Bouklah et al., 2005).
Material Science and Ligand Design
Pyrazole derivatives have also been investigated for their application in material science and as ligands in coordination chemistry. Khan et al. (2020) explored the synthesis of pyrazole derivatives reacted with terephthaloyl dichloride in the presence of Et3N, aiming to explore their structure in both solution and solid state. This research contributes to the development of new materials with potential applications in nonlinear optical (NLO) devices and coordination chemistry, highlighting the structural versatility and electronic properties of pyrazole-based compounds (Khan et al., 2020).
Fluorescent Properties
The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines for their fluorescent properties have also been reported. Hasan et al. (2011) found that certain triaryl-2-pyrazolines possess fluorescence properties in the blue region of the visible spectrum, indicating potential applications in organic electronics, sensors, and fluorescent markers (Hasan et al., 2011).
Eigenschaften
IUPAC Name |
3-chloro-4-(chloromethyl)-1-methylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2.ClH/c1-9-3-4(2-6)5(7)8-9;/h3H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVWUTHRZKUYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)



![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)
![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)



![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2674400.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)
![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)
![Imidazo[2,1-b]thiazol-3-ylmethanol](/img/structure/B2674403.png)
